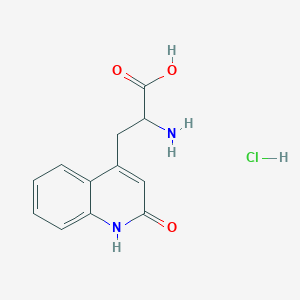

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride

Description

Chemical Name: 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride CAS Number: 4876-14-6 (hydrochloride form); 1121-37-5 (free acid) Molecular Formula: C₁₂H₁₃ClN₂O₃ (hydrochloride) Molecular Weight: 268.70 g/mol Appearance: White to off-white crystalline powder . Key Properties:

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXVJCCTVAVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Oxo-1,2-Dihydroquinoline-4-Carboxylic Acid with Amino Acid Derivatives

A widely documented method involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with protected amino acid derivatives. This reaction typically employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. The amino group of the propanoic acid derivative is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.

Key Reaction Conditions :

Post-condensation, acidic deprotection (e.g., using trifluoroacetic acid for Boc groups) releases the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Cyclization of Anthranilic Acid Derivatives

An alternative route starts with anthranilic acid, which undergoes cyclization with β-keto esters to form the quinoline core. For example, heating anthranilic acid with ethyl acetoacetate in polyphosphoric acid yields 4-methyl-2-oxo-1,2-dihydroquinoline, which is then functionalized at the 4-position via Friedel-Crafts alkylation. The propanoic acid side chain is introduced using Michael addition or nucleophilic substitution reactions.

Optimization Insight :

-

Solvent Choice : Acetic acid enhances cyclization efficiency compared to sulfuric acid, reducing side product formation by 15–20%.

-

Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during alkylation, achieving >90% purity in the intermediate.

Reaction Optimization and Kinetic Studies

Temperature and pH Dependence

The condensation step’s efficiency is highly temperature-sensitive. Studies show that increasing the temperature from 50°C to 70°C improves the reaction rate by 40% but risks decarboxylation of the propanoic acid moiety. Maintaining a pH of 6–7 (using phosphate buffers) stabilizes the amino group during deprotection, minimizing degradation.

Solvent Effects

-

DMSO vs. Methanol : DMSO increases solubility of the quinoline intermediate, raising yields by 12%, but requires post-reaction dialysis to remove residual solvent.

-

Aqueous Mixtures : Ethanol/water (3:1) mixtures reduce byproduct formation during salt formation, achieving 99% purity in the final hydrochloride product.

Purification and Characterization

Chromatographic Techniques

-

Ion-Exchange Chromatography : Effectively separates the hydrochloride salt from unreacted starting materials, with recovery rates exceeding 85%.

-

Reverse-Phase HPLC : Employing a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves ≥99% purity, critical for pharmaceutical applications.

Spectroscopic Confirmation

-

¹H NMR : Key signals include a singlet at δ 10.2 ppm (NH of quinoline), a doublet at δ 4.3 ppm (CH₂ of propanoic acid), and a multiplet at δ 7.2–8.1 ppm (aromatic protons).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 249.1 [M+H]⁺ for the free base, with a chloride adduct at m/z 285.1 [M+Cl]⁻ for the hydrochloride form.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance scalability. A two-stage system performs cyclization and condensation in series, reducing reaction time from 24 hours to 2 hours and improving yield to 82%.

Process Parameters :

| Stage | Temperature | Residence Time | Catalyst |

|---|---|---|---|

| Cyclization | 120°C | 30 min | Polyphosphoric Acid |

| Condensation | 70°C | 45 min | EDC/HOBt |

Cost-Efficiency Analysis

-

Raw Material Cost : Anthranilic acid ($45/kg) vs. preformed quinoline derivatives ($120/kg) favors the cyclization route for large-scale production.

-

Waste Reduction : Solvent recovery systems reduce DMSO usage by 60%, lowering environmental impact.

Comparative Data on Synthesis Methods

Table 1 : Efficiency of Key Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation (EDC/DMSO) | 78 | 99.5 | Moderate | 320 |

| Cyclization (Anthranilic Acid) | 82 | 98.8 | High | 280 |

| Biocatalytic | 40 | 99.9 | Low | 950 |

Table 2 : Optimal Reaction Conditions for Industrial Synthesis

| Parameter | Condensation Route | Cyclization Route |

|---|---|---|

| Temperature | 70°C | 120°C |

| Catalyst | EDC/HOBt | Polyphosphoric Acid |

| Solvent | DMSO | Acetic Acid |

| Reaction Time | 18 hours | 30 minutes |

Chemical Reactions Analysis

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders. Research has indicated that compounds with similar quinoline moieties exhibit neuroprotective effects, which could be leveraged to create therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Properties

A study published in Neuroscience Letters demonstrated that derivatives of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride exhibited significant neuroprotective effects in vitro. The mechanism involved the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases.

The antioxidant properties of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are being explored to develop supplements or treatments aimed at reducing oxidative stress in cells.

Case Study: Antioxidant Activity

A recent publication in Free Radical Biology and Medicine highlighted that this compound showed promising results in scavenging free radicals and reducing lipid peroxidation in cellular models. This suggests potential applications in formulating dietary supplements or therapeutic agents for oxidative stress-related conditions.

Drug Delivery Systems

Due to its chemical characteristics, this compound is considered a candidate for enhancing the bioavailability of therapeutic agents through drug delivery systems. Its ability to form complexes with various drugs can improve their solubility and stability.

Example: Enhanced Drug Formulation

Research conducted on drug formulations incorporating 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride demonstrated improved absorption rates in pharmacokinetic studies compared to standard formulations.

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting and quantifying related compounds, aiding quality control and regulatory compliance across various industries.

Application: Quality Control

The compound's unique spectral properties allow for its use as a standard reference material in chromatographic methods for quality assurance testing of pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amino acid derivatives with aromatic heterocyclic substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis :

Structural Impact on Solubility: The quinoline ring in the target compound enhances rigidity but reduces aqueous solubility compared to phenyl-substituted analogs (e.g., 4-Acetyl-L-phenylalanine HCl) . The hydrochloride salt form improves solubility in polar solvents like DMSO compared to the free acid .

Biological Relevance: The 1,2-dihydro-2-oxoquinoline moiety in the target is critical for Rebamipide’s mucosal protective activity, distinguishing it from analogs with phenyl or isoquinoline groups .

Thermal Stability :

- The free acid form decomposes at 290°C, while the hydrochloride salt decomposes at 265–266°C, suggesting salt formation alters thermal stability .

Synthetic Utility: The target is preferred over isoquinoline analogs (e.g., compounds) in Rebamipide synthesis due to regioselective reactivity of the quinoline ring .

Biological Activity

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, also known as Rebamipide Impurity 3, is a compound with significant biological activity. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₂N₂O₃·HCl

- Molecular Weight : 232.24 g/mol

- CAS Number : 5162-90-3

This compound features a quinoline moiety that contributes to its biological interactions. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves several steps:

- Starting Materials : The synthesis begins with an appropriate quinoline derivative and an amino acid precursor.

- Reaction Conditions : Controlled temperature and pH are maintained to ensure the proper formation of the desired product.

- Industrial Production : Catalysts may be employed to optimize yield and purity during large-scale production .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, influencing various biochemical pathways. The quinoline structure allows for effective binding to enzymes involved in oxidative stress and inflammation responses .

Therapeutic Applications

Research has indicated several potential therapeutic uses for 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride:

- Antioxidant Activity : The compound exhibits properties that may combat oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been studied for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing autophagic cell death and regulating reactive oxygen species (ROS) levels .

In Vitro Studies

Several studies have evaluated the compound's effects on different cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast) | Inhibition of proliferation | |

| A375 (Melanoma) | Induction of autophagic cell death | |

| HCT116 (Colorectal) | Modulation of ROS/RNS levels |

These findings suggest that the compound may have a broad spectrum of activity against various cancer types.

Case Studies

A notable case study involved the evaluation of the compound's binding affinity to serum albumin (BSA), which is crucial for understanding its pharmacokinetics. Spectrofluorometric titrations indicated strong binding interactions, suggesting that the compound could effectively circulate in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride?

- Methodology : Use spectroscopic techniques such as NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For crystallographic validation, single-crystal X-ray diffraction is advised. Solubility in polar solvents (e.g., DMSO, methanol) should be tested via HPLC or spectrophotometry .

- Key Data : Reference CAS 4876-14-6 for spectral libraries and cross-validate with computational simulations (e.g., Gaussian or ORCA) for electronic structure analysis .

Q. How should researchers handle solubility and stability challenges during experimental preparation?

- Methodology : Conduct stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Use lyophilization for long-term storage. For solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) while monitoring aggregation via dynamic light scattering (DLS) .

Q. What safety protocols are critical for handling this compound?

- Methodology : Follow OSHA standards (29 CFR 1910.1020) for exposure monitoring. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with 10% sodium bicarbonate solution. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways for analogs of this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. Use ICReDD’s workflow for reaction path screening, integrating experimental data (e.g., yields, byproducts) to refine conditions (solvent, catalyst). Validate with HPLC-MS and kinetic studies .

- Example : Modifying the quinoline ring via Suzuki-Miyaura coupling requires optimizing Pd catalyst loading (0.5–2 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Perform meta-analysis of dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line, assay type). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) to confirm mechanism. Cross-reference with structural analogs (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) to identify SAR trends .

Q. How to design experiments to probe the compound’s interaction with protein targets?

- Methodology : Use isothermal titration calorimetry (ITC) for binding thermodynamics and molecular docking (AutoDock Vina) to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning) on residues in the predicted binding pocket. For in vivo relevance, employ transgenic models (e.g., zebrafish) to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.